ethyl 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE is a complex organic compound characterized by its unique chemical structure This compound is notable for its inclusion of a difluoromethyl group, a pyrazole ring, and a piperidine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoroacetic acid, which is introduced at a post-synthesis phase . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The difluoromethyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
ETHYL 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The pyrazole ring and piperidine carboxylate moiety also contribute to the compound’s overall activity by stabilizing its interaction with the target molecules .
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 1-{[1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE
- **ETHYL 5-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
Uniqueness
ETHYL 1-{[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}-4-PIPERIDINECARBOXYLATE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both difluoromethyl and sulfonyl groups
Properties
Molecular Formula |
C14H21F2N3O4S |
---|---|
Molecular Weight |
365.40 g/mol |
IUPAC Name |
ethyl 1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H21F2N3O4S/c1-4-23-13(20)11-5-7-18(8-6-11)24(21,22)12-9(2)17-19(10(12)3)14(15)16/h11,14H,4-8H2,1-3H3 |
InChI Key |
REUASHKYOPAGAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.